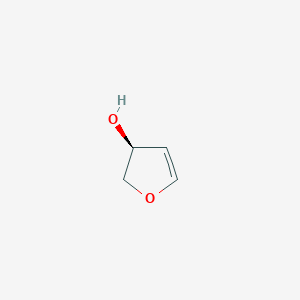
(3S)-2,3-Dihydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-2,3-Dihydrofuran-3-ol is an organic compound with a unique structure that includes a furan ring and a hydroxyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,3-Dihydrofuran-3-ol can be achieved through several methods. One common approach involves the reduction of 2,3-dihydrofuran using a suitable reducing agent. Another method includes the epoxidation of alkenes followed by ring-opening reactions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-2,3-Dihydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S)-2,3-Dihydrofuran-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3S)-2,3-Dihydrofuran-3-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing reactivity and binding affinity. The furan ring structure also contributes to its chemical behavior and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuran: Lacks the hydroxyl group, making it less reactive in certain reactions.
Tetrahydrofuran: A fully saturated analog with different reactivity and applications.
Furan: An unsaturated analog with distinct chemical properties.
Propriétés
Numéro CAS |
65904-34-9 |
|---|---|
Formule moléculaire |
C4H6O2 |
Poids moléculaire |
86.09 g/mol |
Nom IUPAC |
(3S)-2,3-dihydrofuran-3-ol |
InChI |
InChI=1S/C4H6O2/c5-4-1-2-6-3-4/h1-2,4-5H,3H2/t4-/m0/s1 |
Clé InChI |
DRNQVMIOXGNQTM-BYPYZUCNSA-N |
SMILES isomérique |
C1[C@H](C=CO1)O |
SMILES canonique |
C1C(C=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
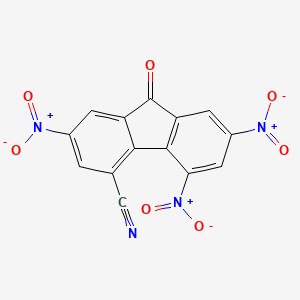
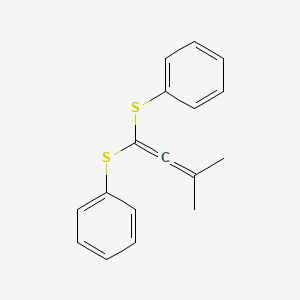
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
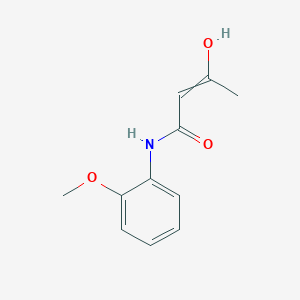
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
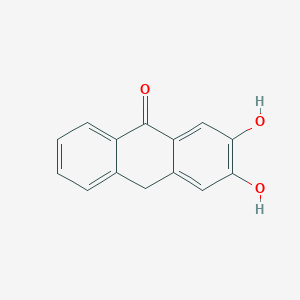
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
